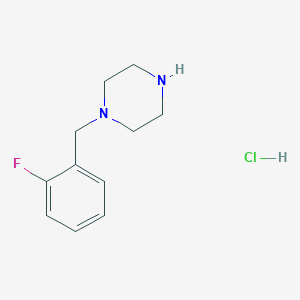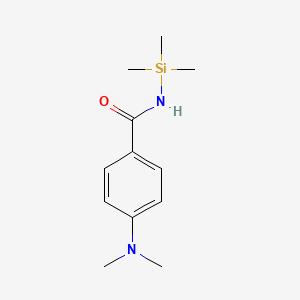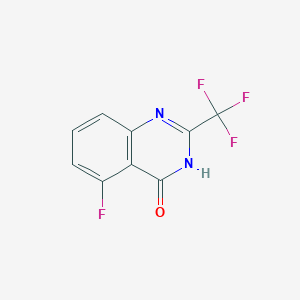
1-(2-Fluoro-benzyl)-piperazine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Fluoro-benzyl)-piperazine hydrochloride is a chemical compound with the molecular formula C11H16ClFN2 It is a derivative of piperazine, where a fluorobenzyl group is attached to the nitrogen atom of the piperazine ring
Métodos De Preparación
The synthesis of 1-(2-Fluoro-benzyl)-piperazine hydrochloride typically involves the reaction of 2-fluorobenzyl chloride with piperazine in the presence of a suitable base. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol. The product is then purified and converted to its hydrochloride salt by treatment with hydrochloric acid.
Synthetic Route:
Starting Materials: 2-Fluorobenzyl chloride and piperazine.
Reaction Conditions: The reaction is conducted in an organic solvent like dichloromethane or ethanol, often at room temperature or slightly elevated temperatures.
Purification: The crude product is purified by recrystallization or column chromatography.
Conversion to Hydrochloride Salt: The purified product is treated with hydrochloric acid to obtain this compound.
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products.
Análisis De Reacciones Químicas
1-(2-Fluoro-benzyl)-piperazine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols.
Major Products:
Oxidation: Oxidized derivatives of the piperazine ring.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted derivatives with different nucleophiles replacing the fluorine atom.
Aplicaciones Científicas De Investigación
1-(2-Fluoro-benzyl)-piperazine hydrochloride has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds, particularly those targeting the central nervous system.
Biological Studies: The compound is used in studies involving receptor binding and neurotransmitter modulation.
Industrial Applications: It serves as a precursor for the synthesis of more complex chemical entities used in various industrial processes.
Mecanismo De Acción
The mechanism of action of 1-(2-Fluoro-benzyl)-piperazine hydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors. The fluorobenzyl group enhances the compound’s ability to cross the blood-brain barrier, making it effective in modulating central nervous system activity. The piperazine ring interacts with receptor sites, altering their activity and leading to various pharmacological effects.
Comparación Con Compuestos Similares
1-(2-Fluoro-benzyl)-piperazine hydrochloride can be compared with other piperazine derivatives, such as:
1-Benzylpiperazine (BZP): Similar structure but lacks the fluorine atom, resulting in different pharmacological properties.
1-(3-Chlorobenzyl)piperazine: Contains a chlorine atom instead of fluorine, leading to variations in receptor binding affinity and activity.
1-(4-Methoxybenzyl)piperazine: The presence of a methoxy group alters the compound’s solubility and interaction with biological targets.
Uniqueness: The presence of the fluorine atom in this compound imparts unique properties, such as increased lipophilicity and enhanced ability to cross biological membranes, making it distinct from other piperazine derivatives.
Propiedades
Fórmula molecular |
C11H16ClFN2 |
|---|---|
Peso molecular |
230.71 g/mol |
Nombre IUPAC |
1-[(2-fluorophenyl)methyl]piperazine;hydrochloride |
InChI |
InChI=1S/C11H15FN2.ClH/c12-11-4-2-1-3-10(11)9-14-7-5-13-6-8-14;/h1-4,13H,5-9H2;1H |
Clave InChI |
OXMUYUYVRLSVIX-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1)CC2=CC=CC=C2F.Cl |
Números CAS relacionados |
199672-03-2 435345-41-8 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Ethyl 2-(6-ethylimidazo[1,2-a]pyridin-3-yl)acetate](/img/structure/B11876364.png)
![2-(5-Nitrofuran-2-yl)imidazo[1,2-a]pyridine](/img/structure/B11876368.png)
![4-Bromo-3-chloro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B11876371.png)



![Ethyl 8-hydroxy-1,4-dioxaspiro[4.5]dec-7-ene-7-carboxylate](/img/structure/B11876399.png)




![Tert-butyl 6-methyl-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylate](/img/structure/B11876429.png)
